molecular formula C15H16N2O4 B2616170 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide CAS No. 942003-90-9

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B2616170
CAS No.: 942003-90-9
M. Wt: 288.303
InChI Key: SZZAXHCCYANHSE-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide is a specialized chemical compound featuring a unique molecular architecture consisting of a cyclopentane-fused isoxazole ring system connected to a dimethoxy-substituted benzamide moiety. This structural combination presents researchers with a valuable scaffold for various investigative applications, particularly in medicinal chemistry and drug discovery research. Compounds containing the dihydrocyclopentaisoxazole motif have demonstrated significant potential in pharmaceutical research, while benzamide derivatives with methoxy substitutions represent privileged structures in bioactive molecule design. The molecular formula of this compound is C15H16N2O4, with a molecular weight of 288.30 g/mol . The presence of both hydrogen bond donor and acceptor groups in its structure, along with the aromatic methoxy substituents, contributes to potential interactions with biological targets. The 3,4-dimethoxybenzamide component is structurally similar to other investigated methoxy-substituted benzamides , which have shown various pharmacological activities in research settings. Researchers utilize this compound primarily as a chemical building block for developing more complex molecular entities, particularly in scaffold diversification strategies. The fused bicyclic structure of the 5,6-dihydro-4H-cyclopenta[c]isoxazole component provides rigidity to the molecular framework, while the methoxy substituents on the benzamide ring offer opportunities for strategic chemical modifications. Structural analogs featuring similar isoxazole-amide architectures have been investigated across multiple research areas, including cardiovascular studies and antiviral development . This chemical is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this material.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-7-6-9(8-13(12)20-2)14(18)16-15-10-4-3-5-11(10)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZAXHCCYANHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CCCC3=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide typically involves several steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Analogous Compounds

Compound Name / ID Core Structure Substituents / Modifications Reported Activity (IC50 or Use) Mechanism / Application References
Target Compound Cyclopenta[c]isoxazole 3,4-dimethoxybenzamide Not reported Hypothesized kinase inhibition N/A
Compound 24 (Thiophene derivative) Cyclopenta[b]thiophene Sulfamoyl-phenylamino-pyrimidine group 30.8 nM (MCF7 antiproliferative) Tyrosine kinase inhibition
Compound 25 (Thiophene derivative) Cyclopenta-thieno-triazine Phenol substituent 38.7 nM (MCF7 antiproliferative) Tyrosine kinase inhibition
Isoxaben Isoxazole 2,6-dimethoxybenzamide Herbicide (propanil analog) Cell wall synthesis inhibition

Key Observations

Core Heterocycle Influence: The substitution of thiophene (in Compounds 24 and 25) with isoxazole (in the target compound and isoxaben) alters electronic properties. Thiophene derivatives in showed potent antiproliferative activity (IC50 ~30 nM) via tyrosine kinase inhibition, suggesting that the cyclopenta-fused scaffold is critical for targeting ATP-binding domains .

Benzamide Substituent Effects: The 3,4-dimethoxy configuration in the target compound contrasts with the 2,6-dimethoxy group in isoxaben (a herbicide) . Positional differences in methoxy groups may dictate target selectivity—e.g., 2,6-substitution in isoxaben favors herbicidal action, while 3,4-substitution could optimize kinase interactions. Compound 24’s sulfamoyl-phenylamino-pyrimidine side chain enhances solubility and target affinity, contributing to its nanomolar potency . The target compound lacks this hydrophilic group, which may reduce solubility but increase lipophilicity for better membrane penetration.

Mechanistic Implications :

  • Tyrosine kinase inhibition is a plausible mechanism for the target compound, given the structural similarity to Compounds 24 and 24. However, the absence of a sulfamoyl group may lower potency compared to these analogs .
  • Isoxaben’s herbicidal action highlights the versatility of benzamide-isoxazole hybrids, though the target compound’s 3,4-dimethoxy group likely shifts its bioactivity toward mammalian targets .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a bicyclic structure that integrates an isoxazole ring with a cyclopentane moiety, which may contribute to its unique pharmacological properties. The molecular formula is C14H15N3O3C_{14}H_{15}N_{3}O_{3}, and its CAS number is 941925-31-1.

Structural Characteristics

The structural framework of this compound includes:

  • Isoxazole Ring : A five-membered ring containing nitrogen and oxygen that can participate in various chemical reactions.
  • Dimethoxybenzamide Moiety : Enhances the compound's solubility and reactivity due to the presence of methoxy groups.

1. Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that the compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases.

Case Study: Anti-inflammatory Evaluation

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, this compound demonstrated a reduction in edema and inflammatory markers such as TNF-alpha and IL-6.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The unique structural features allow it to engage in:

  • Hydrogen Bonding : Facilitating interactions with protein targets.
  • π-π Stacking Interactions : Enhancing binding affinity to nucleic acids or other aromatic compounds.

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Isoxazole Ring : Using appropriate precursors under controlled conditions.
  • Amidation Reaction : Coupling the isoxazole derivative with 3,4-dimethoxybenzoic acid using coupling agents like EDCI.

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